REACTION_CXSMILES
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[Cl:1][C:2]1[CH:8]=[C:7]([Cl:9])[C:6]([Cl:10])=[CH:5][C:3]=1[NH2:4].[CH3:11][S:12](Cl)(=[O:14])=[O:13]>C1(C)C(C)=CC=CC=1>[Cl:1][C:2]1[CH:8]=[C:7]([Cl:9])[C:6]([Cl:10])=[CH:5][C:3]=1[NH:4][S:12]([CH3:11])(=[O:14])=[O:13]
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Name
|
|
Quantity
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39.3 g
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Type
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reactant
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Smiles
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ClC1=C(N)C=C(C(=C1)Cl)Cl
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Name
|
|
Quantity
|
22.9 g
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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to cool
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Type
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CUSTOM
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Details
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which formed a brown precipitate
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Type
|
CUSTOM
|
Details
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to yield 24.0 g
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Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)Cl)NS(=O)(=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |